1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-3-4-12(9-11(10)2)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMTCHRBNHJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368378 | |
| Record name | 1-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524711-31-7 | |
| Record name | 1-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 1 3,4 Dimethylphenyl Sulfonyl Piperazine
Established Synthetic Pathways for 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
The primary and most direct method for the synthesis of this compound is the sulfonamidation of piperazine (B1678402) with 3,4-dimethylbenzenesulfonyl chloride. This reaction is a cornerstone in the synthesis of arylsulfonylpiperazines.
Reaction Mechanisms and Optimized Conditions
The formation of the sulfonamide bond proceeds via a nucleophilic substitution mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the 3,4-dimethylbenzenesulfonyl chloride. This is followed by the elimination of a chloride ion. An organic base, such as triethylamine (B128534), is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. mdpi.com
To ensure mono-substitution and prevent the formation of the N,N'-disubstituted byproduct, several strategies can be employed. One approach involves using a large excess of piperazine, although this can complicate purification. A more controlled method is the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. Following the sulfonamidation reaction, the Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to yield the desired monosubstituted product.
Optimized conditions for this synthesis generally involve aprotic solvents to avoid side reactions.
Table 1: Optimized Reaction Conditions for Sulfonamidation
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic nature prevents interference with reactants. Good solubility for starting materials. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Acts as an HCl scavenger without competing as a nucleophile. nih.gov |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction kinetics and minimizes byproduct formation. |
| Reactant Ratio | 1:1 ratio of sulfonyl chloride to mono-protected piperazine | Ensures selective formation of the mono-sulfonamide. |
| Reaction Time | 30 minutes to several hours | Monitored by Thin-Layer Chromatography (TLC) to confirm completion. mdpi.com |
Key Starting Materials and Intermediates
The synthesis of this compound relies on readily available starting materials. The key precursors and potential intermediates are outlined below.
Key Starting Materials:
Piperazine: This cyclic diamine is the core of the molecule. It can be synthesized through various industrial methods, including the reaction of ethylenediamine (B42938) with a catalyst or from diethanolamine. researchgate.netcore.ac.uk For laboratory-scale synthesis of derivatives, a common route involves the cyclization of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.govgoogle.com
3,4-Dimethylbenzenesulfonyl Chloride: This crucial reagent is prepared by the chlorosulfonation of o-xylene (B151617) (3,4-dimethylbenzene). This reaction is a classic electrophilic aromatic substitution where o-xylene is treated with chlorosulfonic acid.
Key Intermediates:
N-Boc-piperazine: When a protecting group strategy is employed, N-Boc-piperazine is a critical starting material that allows for controlled mono-sulfonamidation.
1-Boc-4-[(3,4-Dimethylphenyl)sulfonyl]piperazine: This is the direct product of the reaction between N-Boc-piperazine and 3,4-dimethylbenzenesulfonyl chloride. It is a stable intermediate that is isolated before the final deprotection step to yield the target compound.
Derivatization Strategies of the Piperazine Moiety
The presence of a secondary amine in this compound offers a reactive handle for extensive derivatization, allowing for the synthesis of a wide range of analogs with modified properties.
N-Substitution Reactions to Yield Analogs
The lone pair of electrons on the unsubstituted nitrogen atom of the piperazine ring makes it a potent nucleophile, enabling various substitution reactions.
N-Alkylation and N-Benzylation: Analogs can be readily prepared through the reaction of the parent compound with various alkyl or benzyl (B1604629) halides. These reactions are typically carried out in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net
N-Acylation: The introduction of acyl groups to form amides is achieved by reacting the piperazine nitrogen with acyl chlorides or acid anhydrides. nih.gov These reactions often use a base like triethylamine to neutralize the acidic byproduct.
Reductive Amination: This powerful method involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-substituted derivatives. nih.gov This pathway is particularly useful for introducing more complex alkyl substituents.
Michael Addition: The nucleophilic nitrogen can undergo conjugate addition to α,β-unsaturated carbonyl compounds, providing another route to functionalized analogs.
Table 2: N-Substitution Reactions on the Piperazine Moiety
| Reaction Type | Reagents | Conditions | General Product Structure |
| N-Alkylation | R-X (Alkyl Halide) | K₂CO₃, DMF | 1-[(3,4-Dimethylphenyl)sulfonyl]-4-alkylpiperazine |
| N-Benzylation | Bn-X (Benzyl Halide) | K₂CO₃, DMF | 1-[(3,4-Dimethylphenyl)sulfonyl]-4-benzylpiperazine |
| N-Acylation | RCOCl (Acyl Chloride) | Triethylamine, DCM | 1-Acyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine |
| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃ | Dichloroethane (DCE) | 1-[(3,4-Dimethylphenyl)sulfonyl]-4-alkylpiperazine |
Modifications to the Piperazine Ring System (e.g., Homopiperazine (B121016), Piperidine (B6355638) Analogs)
Structural diversity can also be achieved by altering the core heterocyclic system itself. This involves synthesizing analogs where the six-membered piperazine ring is replaced by other cyclic structures.
Homopiperazine Analogs: By substituting piperazine with homopiperazine (a seven-membered ring) in the initial synthetic step, 1-[(3,4-Dimethylphenyl)sulfonyl]homopiperazine can be prepared. This modification alters the size and conformation of the heterocyclic ring.
Rigid Analogs: To reduce the conformational flexibility of the piperazine ring, it can be replaced with more rigid bicyclic systems. plos.orgplos.org For instance, using a scaffold like 2,5-diazabicyclo[2.2.1]heptane in the sulfonamidation reaction would yield a conformationally constrained analog. researchgate.netnih.gov This strategy is often employed in medicinal chemistry to probe the bioactive conformation of a molecule.
Acyclic Analogs: The piperazine ring can be replaced with flexible, open-chain diamines like ethylenediamine to study the importance of the cyclic structure for biological activity. plos.org
Structural Elaboration of the Sulfonyl Group and Dimethylphenyl Moiety
Modifications to the arylsulfonyl portion of the molecule are typically accomplished not by derivatizing the final product, but by utilizing different sulfonyl chlorides in the initial synthetic step. This approach allows for systematic variation of the electronic and steric properties of this part of the scaffold.
Aryl Group Variation: A wide range of analogs can be synthesized by replacing 3,4-dimethylbenzenesulfonyl chloride with other arylsulfonyl chlorides. Examples include using benzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, or 4-nitrobenzenesulfonyl chloride to introduce different substituents on the phenyl ring. mdpi.comchemicalbook.com
Alkyl and Benzyl Analogs: The aromatic ring can be completely replaced by reacting piperazine with alkylsulfonyl chlorides (e.g., methanesulfonyl chloride) or benzylsulfonyl chlorides to produce N-alkylsulfonyl and N-benzylsulfonyl piperazines, respectively. mdpi.com
Positional Isomers and Alternative Substituents: The substitution pattern on the dimethylphenyl moiety can be altered by starting with different isomers, such as 2,4-dimethylbenzenesulfonyl chloride or 2,5-dimethylbenzenesulfonyl chloride. Furthermore, other functional groups (e.g., halogens, trifluoromethyl groups) can be introduced by selecting the appropriately substituted benzenesulfonyl chloride. nih.gov
Table 3: Analogs via Modification of the Sulfonyl Chloride
| Starting Sulfonyl Chloride | Resulting Analog |
| Benzenesulfonyl chloride | 1-(Phenylsulfonyl)piperazine |
| Methanesulfonyl chloride | 1-(Methylsulfonyl)piperazine |
| 4-Methoxybenzenesulfonyl chloride | 1-[(4-Methoxyphenyl)sulfonyl]piperazine |
| 2,4-Dimethylbenzenesulfonyl chloride | 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine |
| Naphthalenesulfonyl chloride | 1-(Naphthylsulfonyl)piperazine |
Structure Activity Relationship Sar Studies of 1 3,4 Dimethylphenyl Sulfonyl Piperazine Derivatives
Systematic Exploration of Structural Variations and Their Impact on Biological Activity Profiles
Modifications of the Piperazine (B1678402) Ring: Substitutions on the 4-position of the piperazine ring are a common strategy to modulate activity. The introduction of various substituents, ranging from small alkyl groups to larger aromatic or heterocyclic moieties, can significantly impact receptor affinity and selectivity. For instance, incorporating a second aryl group can lead to interactions with additional pockets in the target's binding site.
Alterations of the Phenyl Ring Substituents: The 3,4-dimethyl substitution on the phenyl ring is a key determinant of the compound's properties. To understand its role, derivatives with alternative substitution patterns are synthesized and evaluated. This can include shifting the methyl groups to other positions (e.g., 2,4- or 2,5-dimethyl), replacing them with other alkyl groups of varying sizes, or introducing electron-withdrawing or electron-donating groups. These changes can affect the electronic properties and steric bulk of the phenyl ring, thereby influencing binding interactions.
Bioisosteric Replacement: Bioisosteric replacement of the sulfonyl group or the phenyl ring can also provide valuable SAR insights. For example, replacing the sulfonyl group with an amide or a ketone functionality can alter the compound's hydrogen bonding capacity and conformational flexibility. Similarly, replacing the 3,4-dimethylphenyl ring with other aromatic or heteroaromatic systems can explore different binding modes.
The biological data from these systematically varied derivatives are typically compiled into tables to facilitate the identification of trends.
| Compound | R1 (Piperazine-N4) | Aryl Group | Biological Activity (IC50, nM) |
|---|---|---|---|
| 1 | H | 3,4-Dimethylphenyl | 500 |
| 2 | Methyl | 3,4-Dimethylphenyl | 250 |
| 3 | Benzyl (B1604629) | 3,4-Dimethylphenyl | 100 |
| 4 | H | Phenyl | 800 |
| 5 | H | 4-Methylphenyl | 650 |
| 6 | H | 3,4-Dichlorophenyl | 400 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in sulfonylpiperazine derivatives.
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional arrangement of a molecule, or its conformation, is crucial for its interaction with a biological target. Conformational analysis of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine derivatives aims to identify the low-energy conformations and, ultimately, the specific "bioactive conformation" that is responsible for its biological effect.
The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the bulky 3,4-dimethylphenylsulfonyl group relative to the piperazine ring can vary. Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to determine the preferred conformations and the energy barriers between them. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental evidence to support the computational findings.
The bioactive conformation is the specific spatial arrangement of the molecule when it binds to its target receptor or enzyme. Identifying this conformation is key to understanding the binding mode and designing more potent analogs. Often, the bioactive conformation is not the lowest energy conformation in solution, and the energy required to adopt this conformation can influence the binding affinity.
Pharmacophore Elucidation for Specific Target Interactions
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For derivatives of this compound, a pharmacophore model would highlight the key features responsible for its activity.
Common pharmacophoric features include:
Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.
Hydrogen Bond Donors: The N-H of an unsubstituted piperazine can act as a hydrogen bond donor.
Hydrophobic/Aromatic Regions: The 3,4-dimethylphenyl ring provides a significant hydrophobic and aromatic region for interaction with nonpolar pockets in the target.
Positive Ionizable Feature: The second nitrogen of the piperazine ring is basic and can be protonated at physiological pH, providing a positive ionizable feature for electrostatic interactions.
Pharmacophore models can be generated using ligand-based methods, by aligning a set of active molecules and identifying common features, or structure-based methods, by analyzing the interactions between the ligand and its target in a crystal structure. These models are invaluable tools for virtual screening of compound libraries to identify new potential hits.
Influence of Molecular Features on Biological Selectivity and Potency
The potency and selectivity of this compound derivatives are intricately linked to their molecular features.
Potency: The potency of a compound is a measure of the concentration required to produce a specific biological effect. For this class of compounds, potency is often influenced by:
Goodness of Fit: How well the molecule's shape and electronic properties complement the binding site of the target.
Binding Interactions: The number and strength of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, formed with the target. The 3,4-dimethyl groups, for example, can enhance hydrophobic interactions within a specific sub-pocket of the binding site.
Selectivity: Selectivity refers to a compound's ability to interact with a specific target over other related targets. Achieving high selectivity is crucial for minimizing off-target effects. For sulfonylpiperazine derivatives, selectivity can be influenced by:
Substitution Pattern: The specific placement of substituents on the phenyl ring can exploit subtle differences in the binding sites of different receptors. The 3,4-dimethyl pattern may provide a better fit in the target of interest compared to other receptors.
Conformational Rigidity: More rigid molecules may have a higher selectivity as they can only adopt a limited number of conformations, one of which may be optimal for the desired target but not for others.
| Compound | Aryl Group | Potency (Target A, Ki, nM) | Selectivity (Target B Ki / Target A Ki) |
|---|---|---|---|
| 1 | Phenyl | 150 | 10 |
| 2 | 4-Methylphenyl | 100 | 25 |
| 3 | 3,4-Dimethylphenyl | 20 | 150 |
| 4 | 2,4-Dimethylphenyl | 80 | 40 |
| 5 | 3,5-Dimethylphenyl | 120 | 15 |
This table presents hypothetical data for illustrative purposes, showing how substitutions on the phenyl ring can affect potency and selectivity.
Comparative SAR Analysis with Other Sulfonylpiperazine Analogs
To contextualize the SAR of this compound derivatives, it is useful to compare them with other classes of sulfonylpiperazine analogs. This comparative analysis can reveal broader trends and highlight the unique contributions of the 3,4-dimethylphenyl moiety.
Comparison with Benzenesulfonylpiperazines: The parent compound, 1-(phenylsulfonyl)piperazine, often serves as a starting point. The addition of the two methyl groups in the 3 and 4 positions of the phenyl ring in this compound generally increases lipophilicity. This can lead to enhanced membrane permeability and potentially stronger hydrophobic interactions with the target, often resulting in increased potency.
Comparison with other Alkyl-Substituted Phenylsulfonylpiperazines: Comparing the 3,4-dimethyl analog with other isomers (e.g., 2,4- or 3,5-dimethyl) or with mono-substituted analogs (e.g., 4-methylphenylsulfonylpiperazine) can elucidate the importance of the substitution pattern. For a particular target, the 3,4-disubstitution may provide an optimal steric and electronic profile for binding that is not achieved with other arrangements.
This comparative approach provides a deeper understanding of the SAR landscape and aids in the rational design of novel, more effective sulfonylpiperazine-based therapeutic agents.
Pharmacological Investigations and Biological Activities of 1 3,4 Dimethylphenyl Sulfonyl Piperazine and Its Derivatives
In Vitro Enzyme Inhibition Studies
Derivatives of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine have been synthesized and evaluated for their inhibitory effects against several key enzymes implicated in various diseases. The following sections summarize the findings from these preclinical studies.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Piperazine (B1678402) derivatives have been a subject of interest in this area. nih.govnih.gov
Research into 1,3-dimethylbenzimidazolinone derivatives, which incorporate a piperidine (B6355638) or piperazine moiety linked to a sulfonamide group, has shown promising results. In one study, derivatives were evaluated for their ability to inhibit both AChE and BChE. Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring significantly influenced inhibitory activity. For instance, compared to an unsubstituted compound, methyl substitutions led to a decrease in AChE inhibitory activity, with the order of activity being meta > ortho > para. nih.gov A 3,4-dimethyl substituted compound showed reduced inhibitory activity. nih.gov However, other derivatives demonstrated potent, submicromolar inhibition of both human AChE (huAChE) and human BChE (huBChE). nih.gov
Another line of research synthesized 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives and screened them for AChE inhibition, with some compounds showing good activity compared to the standard, neostigmine. nih.gov
Table 1: Cholinesterase Inhibition by Selected Piperazine Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 15b | huAChE | 1.49 ± 0.43 | A 1,3-dimethylbenzimidazolinone derivative. nih.gov |
| huBChE | 1.33 ± 0.55 | Acts as a competitive inhibitor. nih.gov | |
| 15j | huAChE | 1.25 ± 0.48 | A 1,3-dimethylbenzimidazolinone derivative. nih.gov |
| huBChE | 0.66 ± 0.22 | Acts as a competitive inhibitor. nih.gov |
| 9e | eeAChE | > 50 | A 3,4-diCH₃ substituted benzamide (B126) derivative. nih.gov |
The enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) is essential for the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria. nih.govduke.edu This makes LpxH a compelling target for the development of new antibiotics to combat multidrug-resistant pathogens. duke.edunih.gov The sulfonyl piperazine scaffold has been identified as a key pharmacophore for potent LpxH inhibitors. nih.gov
A small molecule inhibitor, known as AZ1, which features a sulfonyl piperazine scaffold, was discovered to have antibiotic activity against efflux-deficient E. coli. nih.gov Subsequent research focused on establishing a detailed structure-activity relationship (SAR) for this class of compounds. nih.govnih.gov Modifications to the phenyl group of the sulfonyl piperazine core were systematically explored. It was found that adding a meta-chloro substituent to the phenyl ring significantly enhanced both LpxH inhibition and antibacterial activity. nih.gov Further derivatization led to the development of second-generation analogs with improved potency against LpxH from clinically important Enterobacterales like Klebsiella pneumoniae and E. coli. researchgate.net
Structural analysis of an inhibitor in complex with K. pneumoniae LpxH provided insights into the binding mechanism, guiding the design of new analogs with enhanced inhibitory effects. duke.edunih.gov
Table 2: LpxH Inhibition by Sulfonyl Piperazine Analogs
| Compound ID | Target Enzyme | Kᵢ (nM) | Notes |
|---|---|---|---|
| JH-LPH-106 | E. coli LpxH | 0.02 - 0.05 | Pyridinyl sulfonyl piperazine derivative. researchgate.net |
| K. pneumoniae LpxH | 0.02 - 0.05 | Exhibits potent antibiotic activity. researchgate.net | |
| JH-LPH-107 | E. coli LpxH | 0.02 - 0.05 | Pyridinyl sulfonyl piperazine derivative. researchgate.net |
| K. pneumoniae LpxH | 0.02 - 0.05 | Exhibits a high safety window in vitro. researchgate.net |
| JH-LPH-06 | LpxH | N/A | m-bromophenyl piperazine analogue; showed the strongest inhibition (74% at 1 µM) among a tested series. nih.gov |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms are involved in numerous physiological processes, and their inhibition has therapeutic applications. For example, inhibiting tumor-associated isoforms like CA IX and XII is a strategy in anticancer drug development. nih.gov
Benzenesulfonamides are a well-established class of CA inhibitors. Studies on derivatives incorporating pyrazole- and pyridazinecarboxamide moieties have identified isoform-selective inhibitors for human CA (hCA) isoforms I, II, IX, and XII. nih.gov In one series of N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides, a derivative with a 3-methylphenyl (m-tolyl) substituent was found to be a potent inhibitor of hCA II. nih.gov Another study on heterocyclic 4-substituted pyridine-3-sulfonamides showed that derivatives bearing a 4-(3,4-dichlorophenyl)piperazine moiety exhibited a broad spectrum of growth inhibition against numerous human tumor cell lines. nih.gov
Table 3: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Derivatives
| Compound ID | Target Isoform | Kᵢ (nM) | Notes |
|---|---|---|---|
| 10a | hCA I | 114.7 | N-(4-sulfamoylphenyl)-4-oxo-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxamide. nih.gov |
| hCA II | 36.8 | nih.gov | |
| hCA IX | 29.5 | nih.gov | |
| 1f | hCA II | 6.6 | A pyrazolopyridine derivative more potent than the reference drug Acetazolamide (AAZ). mdpi.com |
| 1k | hCA II | 5.6 | A pyrazolopyridine derivative more potent than the reference drug Acetazolamide (AAZ). mdpi.com |
| Compound 6 | hCA I | 169 | 4-(4-(3,4-dichlorophenyl)piperazin-1-yl)pyridine-3-sulfonamide. nih.gov |
| hCA II | 58.5 | nih.gov | |
| hCA IX | 46.2 | nih.gov |
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin (B1656795) hormones, which leads to increased insulin (B600854) secretion. nih.gov Several potent and selective DPP-IV inhibitors feature a piperazine ring in their structure. nih.gov
A study investigating 1,4-bis(phenylsulfonyl) piperazine derivatives found that these compounds exhibited inhibitory activity against DPP-IV. nih.gov The electronic properties of the substituents on the phenyl ring were found to be important for activity. The presence of electron-donating groups, such as a methyl (CH₃) group, resulted in lower inhibitory activity compared to electron-withdrawing groups like chlorine (Cl). This suggests that the 3,4-dimethylphenyl substitution might confer moderate to low activity within this specific chemical series. nih.gov
Table 4: DPP-IV Inhibition by Piperazine Sulfonamide Derivatives
| Compound Class | % Inhibition at 100 µmol L⁻¹ | Key Finding |
|---|
| 1,4-bis(phenylsulfonyl) piperazine derivatives | 11.2% to 22.6% | Electron-donating groups (e.g., CH₃) decreased activity compared to electron-withdrawing groups. nih.gov |
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine (B1211576). The inhibition of MAOs, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. mdpi.comresearchgate.netnih.gov
The piperazine scaffold has been incorporated into the design of MAO inhibitors. For example, a series of N-methyl-piperazine chalcones were synthesized and evaluated as dual inhibitors of MAO-B and AChE. nih.gov One derivative, featuring a 3-trifluoromethyl-4-fluorophenyl group, demonstrated the highest selective inhibition against MAO-B with a submicromolar IC₅₀ value. nih.gov Kinetic studies revealed these compounds acted as reversible and competitive MAO-B inhibitors. nih.gov Other research has explored piperazine derivatives as ligands that coordinate with transition metals to create novel MAO-B inhibitors. nih.gov
Table 5: MAO-B Inhibition by Piperazine Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| 2k | MAO-B | 0.71 | 56.34 |
| 2n | MAO-B | 1.11 | 16.04 |
| S5 | MAO-B | 0.203 | 19.04 |
| 18 | rat MAO-B | 1.85 ± 0.31 | N/A |
Data for compounds 2k and 2n from a series of N-methyl-piperazine chalcones. nih.gov Data for S5 from a series of pyridazinobenzylpiperidine derivatives. mdpi.comresearchgate.net Data for compound 18 from a series of piperazine-metal complexes. nih.gov
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. The piperazine moiety is a common feature in many approved kinase inhibitors. nih.gov
One of the most well-known examples is Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase, which is the causative agent in chronic myelogenous leukemia (CML). nih.govbrimr.org Imatinib also inhibits other kinases, including PDGFR and Kit. brimr.org
Furthermore, multi-target tyrosine kinase inhibitors have been developed to block proangiogenic pathways simultaneously. Intedanib (BIBF 1120) is an indolinone derivative that potently inhibits vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). nih.govresearchgate.net The chemical structure of Intedanib incorporates a piperazine moiety, highlighting the utility of this scaffold in designing multi-kinase inhibitors for cancer therapy. researchgate.net These drugs inhibit signaling pathways that lead to reduced cell proliferation and angiogenesis in tumors. researchgate.netkindai.ac.jp
Table 6: Kinase Targets of Piperazine-Containing Inhibitors
| Inhibitor | Primary Kinase Targets | Therapeutic Indication |
|---|---|---|
| Imatinib | BCR-ABL, PDGFR, Kit | Chronic Myelogenous Leukemia (CML), GIST |
| Intedanib (BIBF 1120) | VEGFR, PDGFR, FGFR | NSCLC, Idiopathic Pulmonary Fibrosis |
Information compiled from multiple sources. nih.govbrimr.orgnih.govresearchgate.net
HIV-1 Reverse Transcriptase
The enzyme HIV-1 reverse transcriptase (RT) is a critical target for the development of antiretroviral therapies for the treatment of Acquired Immunodeficiency Syndrome (AIDS). nih.govnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a prominent class of drugs that bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. mdpi.com However, the efficacy of NNRTIs can be limited by the rapid emergence of drug-resistant viral strains. nih.govresearchgate.net
In an effort to overcome these resistance issues, researchers have designed and synthesized novel diarylpyrimidine (DAPY) derivatives that incorporate a piperazine sulfonyl group. nih.govresearchgate.net This design strategy aims to improve the potency against both wild-type and NNRTI-resistant HIV-1 strains by enhancing interactions with the main chain (backbone) of amino acid residues within the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov One such derivative, compound 18b1 , demonstrated potent, single-digit nanomolar activity against wild-type HIV-1 and five mutant strains, showing significantly better performance than the approved drug etravirine. nih.gov Further analysis through co-crystal structures and molecular dynamics simulations helped to explain the broad-spectrum inhibitory activity of this compound class against RT variants. nih.gov
| Compound | Target | Activity (EC50, nM) vs. Wild-Type HIV-1IIIB | Activity (EC50, nM) vs. Mutant Strains |
|---|---|---|---|
| 18b1 | HIV-1 Reverse Transcriptase | 3.5 | L100I: 4.8 K103N: 3.1 Y181C: 2.8 Y188L: 11 E138K: 2.1 |
Receptor Binding and Ligand Activity Studies
Derivatives of arylpiperazine are extensively studied for their interactions with various receptors and transporters in the central nervous system (CNS), contributing to potential therapeutic applications in areas like antipsychotic, antidepressant, and anxiolytic treatments. researchgate.netnih.gov The specific sulfonylpiperazine scaffold has been investigated in the context of several key CNS targets.
Sigma receptors, particularly the σ1 subtype, are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. Research into dual-acting ligands has explored compounds that target both histamine (B1213489) H3 and sigma-1 receptors. nih.gov
Studies comparing piperidine and piperazine derivatives revealed that the nature of this basic moiety is a critical structural element for activity at the σ1 receptor. For instance, in one study, the replacement of a piperidine ring with a piperazine ring in a series of H3 receptor ligands resulted in a dramatic loss of affinity for the σ1 receptor. nih.gov Compound 4 (a piperazine derivative) showed a Ki of 1531 nM for the σ1 receptor, whereas the corresponding piperidine analogue, compound 5 , had a Ki of just 3.64 nM. nih.gov This highlights that while the broader arylpiperazine class can interact with sigma receptors, specific substitution patterns, including the sulfonyl group, would need to be optimized to achieve high affinity. nih.govnih.gov
| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) |
|---|---|---|---|
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
Arylpiperazine derivatives are well-known for their interactions with the serotonergic system. nih.gov Many compounds incorporating this structure have been designed as ligands for various serotonin (B10506) (5-HT) receptor subtypes and the serotonin transporter (SERT). For example, 1-arylpiperazine derivatives have been developed as dual-acting agents that combine SERT inhibition with 5-HT1A receptor antagonism, a profile considered beneficial for antidepressant therapies. nih.gov The development of such multi-target ligands often involves modifying the arylpiperazine scaffold to achieve the desired balance of activity at different targets. nih.gov While specific studies on this compound itself are not detailed, the established role of the arylpiperazine core suggests its potential as a building block for ligands targeting the serotonergic system.
The dopamine transporter (DAT) is another important target for CNS-acting drugs. Research into novel probes for studying DAT has led to the discovery of piperazine-based compounds with significant binding affinity. In one study, a series of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amines were synthesized. nih.gov The most potent compound in this series, 9b , was found to displace a radioligand from the DAT in rat caudate-putamen with a high affinity (Ki = 17.6 nM), which was comparable to the known DAT inhibitor GBR 12909. nih.gov This demonstrates that the substituted piperazine scaffold can be effectively tailored to create high-affinity ligands for the dopamine transporter.
| Compound | Target | Binding Affinity Ki (nM) |
|---|---|---|
| 9b | DAT | 17.6 |
The arylpiperazine moiety is a key structural feature in many ligands targeting dopamine receptors, particularly the D2 and D3 subtypes, which are important in the treatment of psychosis. nih.govmdpi.com For instance, aripiprazole, an antipsychotic medication, is a 1,4-disubstituted arylpiperazine that acts as a partial agonist at D2 and D3 receptors. mdpi.com
Research has focused on developing N-phenylpiperazine analogs to achieve high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov In one series of compounds, the introduction of a 4-(thiophen-3-yl)benzamide (B12553508) moiety to an N-phenylpiperazine core led to derivatives with D3 receptor binding affinities in the low nanomolar range (Ki = 1.4–43 nM) and high selectivity (up to 1831-fold) over the D2 receptor. nih.gov These findings underscore the utility of the N-arylpiperazine scaffold in designing potent and selective ligands for dopamine receptor subtypes.
| Compound Class | D3 Receptor Ki Range (nM) | D3 vs. D2 Selectivity Range (fold) |
|---|---|---|
| 4-thiophene-3-yl-benzamide N-phenylpiperazines (6a–f) | 1.4–43 | 67–1831 |
| 4-thiazolyl-4-ylbenzamide N-piperazine analogs (7a–f) | 2.5–31 | 73–1390 |
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. nih.govwikipedia.org Antagonists of the H3R are being investigated for the treatment of various neurological conditions. wikipedia.orgnih.gov The piperazine moiety has been incorporated into molecules designed as H3R antagonists.
As mentioned previously, a comparative study of H3R ligands showed that a piperazine-containing compound (4 ) exhibited high affinity for the human H3 receptor (Ki = 3.17 nM). nih.gov This affinity was slightly higher than its piperidine counterpart (5 , Ki = 7.70 nM). nih.gov This indicates that the piperazine ring is a suitable scaffold for designing potent H3 receptor antagonists, although its presence can significantly impact binding at other off-target receptors like the σ1 receptor. nih.gov
Thromboxane (B8750289) A2 Receptor
Thromboxane A2 (TXA2) is a potent mediator involved in physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction. nih.gov Its actions are mediated through the thromboxane A2 receptor (TP), making TP antagonists a subject of interest for developing antithrombotic and antiasthmatic agents. nih.govresearchgate.net
Research into new antithrombotic and antiasthmatic agents has explored various [[1-aryl(or benzyl)-1-(benzenesulfonamido)methyl]phenyl]alkanoic acid derivatives for their TXA2 antagonistic activities. researchgate.net In vitro studies demonstrated that several of these compounds exhibit potent inhibitory effects on U-46619 (a TXA2 mimetic)-induced platelet aggregation in guinea pigs. researchgate.net Notably, compounds such as 4-[4-[(4-chlorobenzenesulfonamido)phenylmethyl]phenyl]butyric acid and 4-[4-[1-(4-chlorobenzenesulfonamido)-2-phenylethyl]phenyl]butyric acid were identified as highly active. researchgate.net Further in vivo testing in guinea pigs showed that these derivatives also effectively inhibited U-46619-induced bronchoconstriction following oral administration. researchgate.net Interestingly, some of these compounds were found to possess dual activity, inhibiting TXA2 synthase in addition to their receptor antagonism. researchgate.net The structure-activity relationship studies highlight the importance of the sulfonamido-methylphenyl scaffold in achieving potent TXA2 blockade. researchgate.net
| Compound | Activity | Model | Key Finding |
|---|---|---|---|
| 4-[4-[(4-chlorobenzenesulfonamido)phenylmethyl]phenyl]butyric acid | TXA2 Antagonist | U-46619-induced guinea-pig platelet aggregation | Potent inhibitory effects. researchgate.net |
| 4-[4-[1-(4-chlorobenzenesulfonamido)-2-phenylethyl]phenyl]butyric acid | TXA2 Antagonist | U-46619-induced guinea-pig platelet aggregation | Potent inhibitory effects. researchgate.net |
| General [[1-aryl-1-(benzenesulfonamido)methyl]phenyl]alkanoic acids | TXA2 Antagonist & TXA2 Synthase Inhibitor | U-46619-induced bronchoconstriction in guinea-pigs (in vivo) | Showed potent inhibitory effects after oral administration. researchgate.net |
Preclinical Biological Activities in Cell-Based and In Vivo Models
The sulfonylpiperazine scaffold is a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens. researchgate.netapjhs.com A study involving the synthesis of piperazine-citral sulfonyl derivatives identified compounds with significant antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One derivative, compound 5c , demonstrated a minimum inhibitory concentration (MIC) of 29 µM and a zone of inhibition of 15.08 ± 0.05 mm, which was comparable to the standard drug streptomycin. researchgate.net In silico docking studies suggested that these compounds exert their biocidal properties by effectively binding to the MRSA protein 3SRW. researchgate.net
The broader class of N-alkyl and N-aryl piperazine derivatives has also been shown to possess significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov Furthermore, flavonol derivatives incorporating an N-substituted piperazine moiety have been investigated. nih.gov Among these, compound 2g was found to be the most potent, with MIC values of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. nih.gov This compound also demonstrated the ability to inhibit the formation of S. aureus biofilms, a key factor in persistent infections. nih.gov
| Compound/Derivative Class | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Piperazine-citral sulfonyl derivative (5c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 29 µM | researchgate.net |
| N-substituted piperazine flavonol (2g) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |
| N-substituted piperazine flavonol (2g) | Escherichia coli | 25 µg/mL | nih.gov |
| Methylpyrimidine Sulfonyl Piperazine derivatives | Various bacteria | Potent anti-microbial activity reported. | apjhs.com |
Derivatives containing the sulfonylpiperazine moiety have been explored for their potential as anticancer agents. mdpi.com The conjugation of piperazine with other biologically active molecules has yielded compounds with significant antiproliferative activity. mdpi.com For instance, novel vindoline (B23647) derivatives linked to N-substituted piperazines were synthesized and evaluated in the National Cancer Institute's 60-cell line screen. mdpi.com
Several derivatives demonstrated remarkable and broad-spectrum antiproliferative activity. The derivative containing an N-[4-(trifluoromethyl)benzyl]piperazine moiety (Compound 23 ) was identified as a particularly potent candidate, exhibiting a growth inhibition (GI₅₀) value of 1.00 μM against the MDA-MB-468 breast cancer cell line. mdpi.com Another derivative with a 1-bis(4-fluorophenyl)methyl piperazine substituent (Compound 25 ) also showed high potency, causing a greater than 60% reduction in growth rate across numerous cell lines, especially those from colon, CNS, melanoma, renal, and breast cancers. mdpi.com
Furthermore, novel sulfonamide derivatives of 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] researchgate.netresearchgate.netmdpi.comtriazine, such as MM124 and MM137 , have shown antiproliferative effects in DLD-1 and HT-29 colon cancer cells by inhibiting the incorporation of [³H]-thymidine into DNA. researchgate.net
| Compound | Cancer Cell Line | Key Finding | Reference |
|---|---|---|---|
| Vindoline-piperazine derivative (23) | MDA-MB-468 (Breast) | GI₅₀ = 1.00 μM. | mdpi.com |
| Vindoline-piperazine derivative (25) | NCI-60 Panel (Colon, CNS, Melanoma, Renal, Breast) | Potent, causing >60% growth rate reduction. | mdpi.com |
| Sulfonamide derivative (MM124) | DLD-1, HT-29 (Colon) | Inhibited [³H]-thymidine incorporation into DNA. | researchgate.net |
| Sulfonamide derivative (MM137) | DLD-1, HT-29 (Colon) | Inhibited [³H]-thymidine incorporation into DNA. | researchgate.net |
Compounds containing sulfonamide and sulfonyl functionalities have demonstrated significant anti-inflammatory properties. mdpi.comnih.gov A series of novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine were evaluated for their anti-inflammatory potential both in vitro and in vivo. mdpi.com In the in vivo carrageenan-induced rat paw edema model, these compounds showed stronger anti-inflammatory activity than the standard drug indomethacin. mdpi.com At a dose of 200 mg/kg, the derivatives achieved maximum edema inhibition at the fourth hour, with inhibition percentages of 96.31% and 99.69% for two of the lead compounds, compared to 57.66% for indomethacin. mdpi.com
Mechanistic studies revealed that these compounds significantly reduced the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in paw tissue. mdpi.com They also mitigated oxidative stress by enhancing the levels of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione (GSH). mdpi.com Similarly, N-phenyl piperazine derivatives have shown a dose-dependent anti-inflammatory response in in vitro bovine serum albumin (BSA) denaturation assays, with some compounds displaying 85-90% inhibition at a concentration of 500 µg/mL. biomedpharmajournal.org
| Compound Class | Model | Key Finding | Reference |
|---|---|---|---|
| Benzenesulfonamide spirotriazolotriazine derivatives | Carrageenan-induced rat paw edema | Up to 99.69% inhibition of edema, superior to indomethacin. | mdpi.com |
| Benzenesulfonamide spirotriazolotriazine derivatives | Rat paw tissue (in vivo) | Significantly reduced levels of TNF-α, IL-1α, IL-1β, and IL-6. | mdpi.com |
| N-Phenyl Piperazine derivatives (P6, P7) | BSA denaturation assay (in vitro) | Dose-dependent anti-inflammatory response. | biomedpharmajournal.org |
The piperazine nucleus is a cornerstone in the development of drugs targeting the central nervous system (CNS), with numerous derivatives exhibiting antipsychotic, antidepressant, and anxiolytic properties. These effects are often mediated through the modulation of monoaminergic pathways. Novel arylpiperazine derivatives have been investigated for their cardiovascular effects, which are linked to their affinity for α1-adrenergic receptors, a target also relevant in neuropsychiatric conditions. mdpi.com
The potential for arylpiperazine derivatives to modulate neurological function is also demonstrated by their antiarrhythmic and hypotensive properties, which are tied to their α1-adrenolytic activity. mdpi.com While specific studies focusing solely on the neuropsychiatric effects of this compound are limited, the broad activity of the arylpiperazine class on CNS receptors suggests this is a promising area for future investigation. The established role of this scaffold in modulating key neurotransmitter systems underpins its potential for developing novel treatments for neurological and neuropsychiatric disorders. nih.gov
The emergence of drug resistance in Plasmodium parasites necessitates the development of new antimalarial agents. nih.gov Sulfonylpiperazine and related sulfonamide compounds have emerged as a promising class of molecules in this area. researchgate.netnih.govplos.org Research has shown that sulfonylpiperazine compounds can prevent the invasion of red blood cells by Plasmodium falciparum, a critical step in the parasite's life cycle. plos.org The mechanism of action is believed to involve interference with the parasite's actin-1/profilin dynamics. plos.org
In addition, sulfonamide-based pyrimidine (B1678525) derivatives have been synthesized and shown to inhibit falcipain-2 and falcipain-3, essential cysteine proteases for the parasite. nih.gov These compounds exhibited excellent to modest antiplasmodial efficacy against both chloroquine-susceptible (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Another study on aryl-piperazine derivatives identified 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol as a highly active compound, inhibiting 50% of P. falciparum growth at a concentration of 0.5 μM. researchgate.net
| Compound Class/Derivative | P. falciparum Strain | Mechanism/Activity | Key Finding |
|---|---|---|---|
| Sulfonylpiperazine compounds | General | Inhibits red blood cell invasion | Interferes with actin-1/profilin dynamics. plos.org |
| Sulfonamide based pyrimidine derivatives | 3D7 (CQ-susceptible) & W2 (CQ-resistant) | Inhibits falcipain-2 and falcipain-3 | Excellent to modest IC₅₀ values reported. nih.gov |
| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | FCR-3 (CQ-resistant) | Inhibits parasite growth | IC₅₀ = 0.5 μM. researchgate.net |
Anthelmintic Properties
The piperazine nucleus is a well-established scaffold in the design of anthelmintic agents. The parent compound, piperazine, has a long history of use in treating parasitic worm infections. The introduction of a sulfonyl group and further aromatic substitutions, as seen in this compound, modifies the molecule's physicochemical properties, which can in turn influence its biological activity.
Further investigation is required to specifically elucidate the anthelmintic profile of this compound and its derivatives. Such studies would need to be conducted to generate specific data on its efficacy and spectrum of activity against different parasitic worms.
Molecular Mechanisms of Action of 1 3,4 Dimethylphenyl Sulfonyl Piperazine
Detailed Elucidation of Ligand-Target Interactions
Arylpiperazine derivatives are known to interact with a variety of molecular targets, and their binding affinity and selectivity are heavily influenced by the nature and position of substituents on both the phenyl and piperazine (B1678402) rings. For sulfonylpiperazine derivatives, studies have identified them as ligands for several receptors, particularly sigma (σ) receptors.
One study on arylalkylsulfonyl piperazine derivatives highlighted their potential as high-affinity ligands for σ1 receptors, with some compounds showing significant selectivity over the σ2 subtype. nih.gov The affinity and selectivity were found to be dependent on the length of the carbon chain linking the piperazine ring to an aryl group and the substitution pattern on the aryl ring. nih.gov For instance, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a highly selective σ1 ligand. nih.gov Although this compound has a piperidine (B6355638) instead of a piperazine ring, it suggests that the sulfonyl linkage and substituted aryl groups are key determinants for receptor interaction.
The 3,4-dimethylphenyl group in 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine would play a crucial role in defining its binding properties. The electronic and steric effects of the two methyl groups would influence how the molecule fits into the binding pocket of a target protein and the non-covalent interactions it can form, such as hydrophobic and van der Waals interactions.
Signaling Pathway Modulations (e.g., Akt/NF-κB, MAPK Pathways)
The interaction of piperazine derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways. While direct evidence for this compound is not available, related compounds have been shown to influence key pathways like NF-κB and MAPK.
The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov Certain novel piperazine compounds have been shown to suppress the translocation of NF-κB to the nucleus, thereby inhibiting its activity. nih.gov For example, a series of piperazine-linked pyrimidines were developed as inhibitors of the p65 subunit of NF-κB in human breast cancer cells. nih.gov This suggests that the piperazine scaffold can be a valuable component in the design of NF-κB inhibitors.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38 MAPK, is involved in a wide range of cellular processes such as cell growth, differentiation, and stress responses. mdpi.com The modulation of this pathway has been linked to the therapeutic effects of various compounds. While direct modulation by sulfonylpiperazines is not extensively documented in the provided context, the broad bioactivity of piperazine derivatives on various cellular targets makes it plausible that they could indirectly influence MAPK signaling. For instance, by acting on G-protein coupled receptors (GPCRs) that are known to signal through MAPK pathways. mdpi.com
Enzymatic Catalysis and Inhibition Mechanisms
The sulfonylpiperazine moiety is a structural feature present in inhibitors of various enzymes. This suggests that this compound could potentially act as an enzyme inhibitor.
One area of interest is the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. A study on piperazine sulfonamides as DPP-IV inhibitors found that the nature of the substituent on the phenylsulfonyl group was critical for activity. nih.govresearchgate.net Interestingly, this study noted that compounds with electron-donating groups, such as a methyl group (CH3), showed less inhibitory activity compared to those with electron-withdrawing groups like chlorine (Cl). nih.govresearchgate.net Given that this compound contains two methyl groups, this finding might suggest a potentially lower potency for DPP-IV inhibition compared to other substituted analogs. The proposed mechanism for these inhibitors involves their occupation of the DPP-IV binding domain and the formation of hydrogen bonds with key amino acid residues. nih.gov
Another potential target is the UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. nih.gov A series of sulfonyl piperazine analogs have been synthesized and evaluated as LpxH inhibitors, indicating that this chemical scaffold is a promising starting point for the development of novel antibiotics. nih.gov
The table below summarizes the inhibitory activities of some piperazine sulfonamide derivatives against DPP-IV.
| Compound ID | Substitution Pattern | % Inhibition at 100 µmol L-1 |
| 1a | 2-chlorophenylsulfonyl | Higher than compounds with methyl groups |
| 1b | 3-chlorophenylsulfonyl | Lower than 1a and 1c |
| 1c | 4-chlorophenylsulfonyl | Higher than compounds with methyl groups |
| 1d | 2-tosylsulfonyl (methyl group) | Lower than compounds with chloro groups |
| 1e | 3-tosylsulfonyl (methyl group) | Lower than 1d and 1f |
| 1f | 4-tosylsulfonyl (methyl group) | Lower than compounds with chloro groups |
Data adapted from a study on piperazine sulfonamides as DPP-IV inhibitors. nih.govresearchgate.net
Receptor Activation and Antagonism Mechanisms
The arylpiperazine scaffold is a common feature in a vast number of receptor antagonists targeting various G-protein coupled receptors (GPCRs). The specific receptor profile is determined by the substitution on the aryl ring and the group attached to the other piperazine nitrogen.
For example, piperazine derivatives have been extensively studied as antagonists for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT) receptors, which are important targets in the treatment of neurological and psychiatric disorders. silae.itmdpi.com Conformationally restricted N-arylpiperazine derivatives have been designed as D2/D3 receptor ligands. mdpi.com
Furthermore, piperazine-based compounds have been identified as antagonists for the melanocortin-4 receptor, which is involved in the regulation of food intake and energy expenditure. nih.gov In the context of the immune system, piperazine-based molecules have also been developed as CCR5 antagonists to inhibit HIV-1 entry into cells.
A study on piperidine and piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists found that replacing a piperidine ring with a piperazine ring could significantly alter the affinity for the sigma-1 receptor. nih.gov This highlights the subtle structural changes that can dramatically influence receptor binding and functional activity.
Molecular Basis of Observed Therapeutic Effects
The potential therapeutic effects of this compound would be a direct consequence of its molecular interactions with specific biological targets. Based on the activities of related compounds, several therapeutic applications could be hypothesized.
If the compound acts as a sigma-1 receptor ligand, it could have potential applications in neurological disorders, as these receptors are involved in modulating various neurotransmitter systems. nih.gov Antagonism of dopamine or serotonin receptors could make it a candidate for the development of antipsychotic or antidepressant medications. silae.it
Enzyme inhibition, for instance of DPP-IV, could lead to antidiabetic properties. nih.govresearchgate.net If the compound were to inhibit bacterial enzymes like LpxH, it could be investigated as an antibiotic. nih.gov The broad range of activities observed for arylpiperazine derivatives in cancer research, including the modulation of pathways like NF-κB, also suggests a potential, though speculative, role in oncology. mdpi.com
It is important to reiterate that these potential therapeutic effects are extrapolated from studies on structurally similar compounds and would require specific preclinical and clinical investigation to be confirmed for this compound.
Computational Chemistry and in Silico Studies
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of interest.
Molecular docking studies on various aryl-sulfonylpiperazine derivatives have revealed key insights into their binding conformations within the active sites of different biological targets. For instance, studies on sulfonyl piperazine (B1678402) compounds as inhibitors of topoisomerase II have shown their ability to bind to both the enzyme and DNA, forming crucial interactions. nih.gov Similarly, docking of arylpiperazine derivatives into the androgen receptor (AR) ligand-binding pocket has demonstrated that these compounds primarily bind through hydrophobic interactions. nih.gov
In another example, the binding mode of sulfonylpiperazine derivatives to human carbonic anhydrase II (hCA II) was investigated. The primary sulfonamide moiety was found to coordinate with the catalytic zinc ion, a characteristic interaction for sulfonamide inhibitors of this enzyme. nih.gov The docking poses of these compounds often show a high degree of superimposition with known co-crystallized ligands, validating the accuracy of the computational models. nih.gov
The following table summarizes representative findings from molecular docking studies of aryl-sulfonylpiperazine analogs with various protein targets.
| Target Protein | Key Interacting Residues | Types of Interactions | Reference |
| Topoisomerase IIα | Aspartic acid residues | Hydrogen bonds | nih.gov |
| Androgen Receptor (AR) | Not specified | Hydrophobic interactions | nih.govresearchgate.net |
| Human Carbonic Anhydrase II (hCA II) | THR-200, THR-199, GLN-92, ASN-67 | Hydrogen bonds, coordination with Zn(II) ion | nih.gov |
| Cyclooxygenase (COX-1, COX-2) | Not specified | Comparison with known inhibitors like meloxicam and diclofenac | mdpi.com |
| Glycine Transporter 1 (GlyT-1) | Thr472 | Hydrogen bond | mdpi.com |
Molecular docking programs also provide scoring functions to estimate the binding affinity of a ligand to its target. These scores, typically expressed in kcal/mol, are used to rank different compounds and prioritize them for further experimental testing. For example, the free energy of binding of newly designed phenylpiperazine derivatives of 1,2-benzothiazine to DNA and topoisomerase IIα has been calculated to assess their potential as anticancer agents. nih.gov
It is important to note that while these scoring functions are valuable for qualitative predictions and ranking, they are approximations and may not always perfectly correlate with experimental binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
QSAR models have been successfully developed for various series of aryl-sulfonylpiperazine analogs to predict their biological activities. For instance, a classical QSAR study was performed on a series of N-arylsulfonyl-N-2-pyridinyl-piperazines as anti-diabetic agents. wu.ac.thresearchgate.net This study utilized statistical methods like Multiple Linear Regression (MLR), Partial Least Square (PLS), and Artificial Neural Network (ANN) to build predictive models. wu.ac.thresearchgate.net The robustness and predictive power of these models were validated using various statistical parameters. wu.ac.thresearchgate.net
Similarly, QSAR studies have been conducted on piperazinylalkylisoxazole analogues acting on the dopamine (B1211576) D3 receptor, providing tools for predicting the affinity of related compounds. nih.gov These models are valuable for virtual screening of large compound libraries to identify potential new hits.
A crucial aspect of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. nih.gov These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties. nih.govdrugdesign.org
For piperazine derivatives, QSAR studies have identified several key molecular descriptors. These include:
Electronic Descriptors: Lowest unoccupied molecular orbital energy (ELUMO) and electrophilicity index (ω), which relate to a molecule's reactivity. researchgate.netucsb.edu
Steric/Topological Descriptors: Molar refractivity (MR), topological polar surface area (PSA), topological length, and topological volume, which describe the size and shape of the molecule. researchgate.netnih.gov
Hydrophobic Descriptors: Aqueous solubility (Log S), which is crucial for a drug's pharmacokinetic properties. researchgate.net
The following table lists some of the key molecular descriptors that have been found to be important for the biological activity of sulfonylpiperazine and related piperazine derivatives in various QSAR studies.
| Descriptor Type | Specific Descriptor | Property Represented | Reference |
| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Electron affinity, reactivity | researchgate.netucsb.edu |
| Electronic | Electrophilicity Index (ω) | Electrophilic nature | researchgate.net |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | researchgate.net |
| Physicochemical | Aqueous Solubility (Log S) | Hydrophilicity/Hydrophobicity | researchgate.net |
| Topological | Topological Polar Surface Area (PSA) | Polarity, ability to form hydrogen bonds | researchgate.net |
| 3D-QSAR Field | Steric Fields | Shape and size of the molecule | nih.gov |
| 3D-QSAR Field | Electrostatic Fields | Charge distribution | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides detailed information about the conformational changes and stability of ligand-receptor complexes.
MD simulations have been employed to investigate the conformational changes in proteins upon binding of phenyl-piperazine scaffolds. nih.gov These simulations can recreate the dynamic processes of protein opening and closing, which are often crucial for biological function. nih.gov By running simulations over nanoseconds or even longer, researchers can assess the stability of the predicted binding poses from molecular docking. mdpi.com For example, MD simulations can confirm if a ligand remains stably bound in the active site or if it undergoes significant conformational changes that might affect its activity. nih.gov
Furthermore, MD simulations can provide insights into the flexibility of different parts of a molecule, which can be important for its ability to adapt to the binding site of a target protein. nih.gov A study on amidino-substituted benzimidazoles, which share some structural similarities with aryl-sulfonylpiperazines, used MD simulations to reveal the importance of specific functional groups in the binding mechanism to the active site of human dipeptidyl peptidase III. nih.gov These simulations can help in understanding the dynamic nature of ligand-protein interactions and guide the design of inhibitors with improved binding characteristics.
: Quantum Chemical Calculations of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
Quantum chemical calculations serve as a powerful tool for investigating the molecular properties of pharmaceutical compounds. For aryl sulfonyl piperazine derivatives, including this compound, computational studies have been performed using the Gaussian 09 software package. researchgate.netjddtonline.info These investigations typically employ Density Functional Theory (DFT), a method that calculates the electronic structure of molecules to determine their properties. researchgate.netsuperfri.org Specifically, the B3LYP method combined with the 6-31G(d,p) basis set has been utilized to optimize the molecular structure and explore the electronic features of these compounds. researchgate.netjddtonline.info Such studies provide deep insights into the molecule's stability, reactivity, and potential applications by analyzing its Natural Bond Orbitals (NBO), Frontier Molecular Orbitals (HOMO-LUMO), and Non-Linear Optical (NLO) properties. researchgate.net
Electronic Structure and Reactivity Profiles
The electronic structure and reactivity of this compound and related derivatives have been elucidated through several computational analyses.
Molecular Electrostatic Potential (MEP) The molecular electrostatic potential (MEP) analysis helps identify the positive and negative centers within a molecule, which is crucial for understanding its reactivity. researchgate.net In studies of aryl sulfonyl piperazine derivatives, MEP analysis revealed that regions of negative electrostatic potential are concentrated around the sulfamide functional group. researchgate.netjddtonline.info Conversely, the hydrogen atoms represent the regions of positive potential. researchgate.netjddtonline.info
Mulliken's Net Charges Charge distribution analysis indicates that within the broader class of aryl sulfonyl piperazines, the nitrogen and sulfur atoms of the sulfonylpiperazine core exhibit significant charge separation, indicating extensive charge delocalization throughout the molecule. researchgate.netjddtonline.info
Natural Bond Orbital (NBO) Analysis NBO analysis is employed to understand the stability of a molecule arising from hyper-conjugative interactions and charge delocalization. researchgate.netacadpubl.eu This method examines the transfer of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis type (acceptor) orbitals. researchgate.net The stabilization energy E(2) associated with these interactions is calculated using second-order Fock matrix perturbation theory. researchgate.net For aryl sulfonyl piperazine derivatives, significant stabilization energies are observed from π→π* and lone pair (LP)→π* transitions.
In a representative aryl sulfonyl piperazine (Compound 4 from the study), the most significant interactions involve the delocalization of lone pair electrons from nitrogen atoms to antibonding orbitals of the piperazine ring. researchgate.net The interaction from the lone pair of N6 to the π* antibonding orbital of the C1-C2 bond results in a stabilization energy of 32.66 kJ/mol. researchgate.net Another key interaction involves the π electrons of the C24-C26 bond in the dimethylphenyl ring donating to the π* antibonding orbital of the C28-C30 bond, leading to a stabilization of 22.94 kJ/mol. researchgate.net
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| π (C24-C26) | π* (C28-C30) | 22.94 |
| LP (1) N6 | π* (C1-C2) | 32.66 |
Frontier Molecular Orbitals (HOMO/LUMO) The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding electronic transitions and chemical reactivity. researchgate.netnih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests the molecule is more easily polarized and has higher chemical reactivity, often described as being "soft". researchgate.netnih.gov For the class of aryl sulfonyl piperazine derivatives, these energy values have been calculated to predict their reactivity. researchgate.netjddtonline.info
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -9.091 |
| ELUMO | -3.189 |
| Energy Gap (ΔE) | 5.902 |
Advanced Research Applications and Future Directions
Lead Compound Optimization and Development Strategies
Lead optimization is a critical phase in drug discovery where an active compound (the "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. For sulfonylpiperazine derivatives, this process involves a multi-dimensional effort to enhance their therapeutic profile. nih.gov The sulfonylpiperazine scaffold itself is considered attractive due to its synthetic accessibility, metabolic stability, and its utility across multiple disease areas. researchgate.net
Improving a compound's potency (the amount needed to produce an effect) and selectivity (its ability to target a specific receptor or enzyme without affecting others) is paramount. Researchers employ various strategies to achieve this, primarily centered around understanding the structure-activity relationship (SAR). SAR studies involve synthesizing and testing a series of related compounds to determine which chemical modifications enhance biological activity.
Key strategies include:
Structural Modification and Functional Group Manipulation: Introducing or altering functional groups on the core structure can significantly impact interaction with the biological target. For example, in the development of LpxH inhibitors for Gram-negative bacteria, the addition of CF3 and chloro groups to the phenyl ring of a sulfonylpiperazine lead compound (AZ1) resulted in derivatives with enhanced enzymatic inhibition. nih.gov
Isosteric Replacement: This involves replacing a functional group with another that has similar physical and chemical properties. This can lead to improved potency or selectivity by altering the molecule's fit within the target's binding pocket.
Structure-Based Design: When the 3D structure of the target protein is known, researchers can rationally design modifications to improve binding affinity and selectivity. nih.gov For instance, analyzing the co-crystal structure of an LpxH inhibitor led to the design of new analogs with enhanced potency. nih.gov In another example, a multi-dimensional optimization of a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core enhanced potency at the human M4 muscarinic receptor. nih.gov
| Lead Compound/Scaffold | Target | Optimization Strategy | Result | Reference |
|---|---|---|---|---|
| Sulfonyl piperazine (B1678402) (AZ1) | LpxH (Gram-negative bacteria) | Double substitution of phenyl ring with CF3 and chloro groups | Enhanced potency in enzymatic assays | nih.gov |
| 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine | M4 Muscarinic Receptor | Multi-dimensional SAR optimization | Enhanced potency (hM4 IC50s <200nM) | nih.gov |
| Benzamide (B126) scaffold with sulfonylpiperazine | Glycine Transporter-1 (GlyT-1) | Substitution of a gem-difluoro cyclohexyl central ring | Maintained in vitro profile with greatly improved metabolic stability | researchgate.net |
A potent and selective compound is of little therapeutic use if it cannot reach its target in the body. Therefore, optimizing for "drug-like" properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, is essential. nih.gov
Key optimization goals include:
Improving Metabolic Stability: Many drug candidates fail due to being rapidly broken down by metabolic enzymes (e.g., cytochrome P450s). researchgate.net A common strategy is to modify the parts of the molecule susceptible to metabolism. For instance, in a series of GlyT-1 inhibitors, replacing a cyclohexyl ring with a gem-difluoro cyclohexyl ring significantly improved stability in human liver microsomes (HLM) without sacrificing potency. researchgate.net
Enhancing Permeability and Bioavailability: For a drug to be effective, especially if taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream. Prodrug strategies, where a temporary modification is made to the molecule to enhance absorption, can be employed to improve permeability. mdpi.com Computational tools are often used to predict physicochemical properties like lipophilicity and polar surface area, which are critical for bioavailability. wisdomlib.orgbioflux.com.ro
Central Nervous System (CNS) Penetration: For diseases affecting the brain, the drug must be able to cross the blood-brain barrier. Optimization efforts for a series of novel M4 antagonists successfully produced compounds with attractive CNS penetration, as indicated by high brain-to-plasma concentration ratios in rats. nih.gov
Integration with Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules. nih.gov This approach is highly compatible with the optimization of the sulfonylpiperazine scaffold. By creating large libraries of derivatives, researchers can efficiently screen for compounds with improved activity. For example, an efficient one-pot synthesis was used to create a 61-membered library of piperazine-2,5-diones for biological evaluation. nih.gov This strategy allows for the exploration of a vast chemical space around the core sulfonylpiperazine structure, accelerating the identification of optimized lead compounds.
Application of Multi-Omics Data in Advanced Drug Discovery Research
Modern drug discovery is increasingly benefiting from the integration of "multi-omics" data, which combines information from genomics, transcriptomics, proteomics, and metabolomics. nygen.ionih.gov This holistic approach provides a comprehensive, systems-level view of disease biology and drug action that is not possible with single-omics studies. nygen.iomdpi.com
For a compound class like sulfonylpiperazines, multi-omics can be applied to:
Target Identification and Validation: By analyzing the complex molecular networks that are disrupted in a disease state, researchers can identify and validate novel drug targets for which sulfonylpiperazine derivatives could be designed. nih.govfrontlinegenomics.com
Mechanism of Action Elucidation: Multi-omics can help unravel the precise molecular mechanisms by which a compound exerts its effects, revealing both on-target and potential off-target activities. nih.gov
Biomarker Discovery: Identifying biomarkers can help in stratifying patient populations for clinical trials, matching treatments to the patients most likely to respond. nygen.io
Integrating these large and complex datasets presents challenges, but network-based analysis methods are emerging as a powerful way to find patterns and relationships that can guide drug development. nih.gov
Exploration of Emerging Therapeutic Areas for Sulfonylpiperazine Derivatives
The versatility of the sulfonylpiperazine scaffold has led to its exploration in a wide range of therapeutic areas. researchgate.net While initially investigated for certain targets, ongoing research continues to uncover new potential applications.
| Therapeutic Area | Specific Target/Mechanism | Significance | Reference |
|---|---|---|---|
| Infectious Disease (Gram-negative bacteria) | LpxH enzyme inhibition | Addresses urgent need for new antibiotics against multidrug-resistant pathogens. | nih.gov |
| Infectious Disease (Malaria) | Interference with actin-1/profilin dynamics in Plasmodium falciparum | A novel mechanism to prevent red blood cell invasion by the parasite, addressing drug resistance. | plos.orgnih.gov |
| Neuroscience (Schizophrenia) | Glycine Transporter-1 (GlyT-1) inhibition | A potential breakthrough for treating negative symptoms and cognitive deficits by enhancing NMDA receptor function. | researchgate.net |
| Neuroscience (Parkinson's Disease) | M4 muscarinic acetylcholine (B1216132) receptor antagonism | Represents a novel approach for symptomatic treatment. | nih.govsci-hub.se |
| Oncology | Various (e.g., inhibition of specific enzymes, anti-proliferative effects) | The related arylpiperazine scaffold has shown promise in interacting with multiple targets implicated in cancer. | mdpi.com |
Remaining Research Challenges and Future Opportunities for the Compound Class
Despite the promise of sulfonylpiperazine derivatives, several challenges remain. A significant hurdle is achieving optimal pharmacokinetic profiles. For example, the development of a sulfonylpiperazine series for malaria has been hampered by the high clearance of the compounds in liver microsomes, indicating metabolic instability. plos.org Addressing this requires further medicinal chemistry work to improve the metabolic properties of the series before it can progress clinically. plos.org
The primary opportunities for this compound class lie in:
Overcoming ADMET Issues: Continued application of advanced lead optimization strategies to solve problems of metabolic instability and poor bioavailability will be key to translating potent compounds into viable drugs. nih.gov
Expanding Therapeutic Applications: The demonstrated versatility of the scaffold suggests its potential against a host of other diseases. Further screening and target identification efforts could uncover new applications.
Tackling Drug Resistance: In areas like infectious disease and oncology, the novel mechanisms of action exhibited by some sulfonylpiperazine derivatives offer a powerful tool to combat drug resistance. nih.govplos.org
The future of the sulfonylpiperazine class of compounds will depend on the successful integration of traditional medicinal chemistry with modern drug discovery technologies to overcome existing challenges and fully exploit the therapeutic potential of this versatile scaffold.
Q & A
What are the standard synthetic routes for 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves coupling a substituted phenylpiperazine with a sulfonyl chloride derivative. For example, 1-(2,5-dimethylphenyl)piperazine can react with a trifluoromethylpyridinesulfonyl chloride under basic conditions (e.g., triethylamine) in dichloromethane or THF. Purification is achieved via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) . Optimization includes ultrasound-assisted synthesis to enhance reaction efficiency, as demonstrated in piperazine dithiocarbamate synthesis, which reduces reaction times and improves yields .
Key Data:
- Reaction yield: ~88% under optimized conditions .
- Solvent systems: Dichloromethane, THF, or methanol.
How is the purity and structural integrity of this compound validated in research settings?
Answer:
Analytical validation employs:
- 1H/13C NMR : Chemical shifts (e.g., δ 8.96 ppm for pyridine protons) confirm substituent positions .
- HPLC : Purity ≥95% (e.g., 95.9% for related sulfonylpiperazines) .
- HRMS/ESIMS : Exact mass validation (e.g., [M+H]+ calculated vs. observed) ensures molecular integrity .
Example Table (from ):
| Compound Feature | Method | Result |
|---|---|---|
| Purity | HPLC | 95.9%–98.3% |
| Molecular Weight | HRMS | Calculated: 365.3 g/mol |
| Structural Confirmation | 1H NMR (CDCl3) | δ 8.96 (s, 1H, pyridine) |
What initial biological screening approaches are used for this compound?
Answer:
- Cytotoxicity Assays : Evaluate anti-proliferative activity using lung carcinoma cell lines (e.g., A549), with cell viability quantified via MTT assays. Substituents like 2-chlorophenyl or 2,4-dimethylphenyl enhance activity .
- Thrombolytic Activity : Assess clot lysis potential (e.g., 60.2% lysis for 2,5-dimethoxyphenyl derivatives) .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion .
How do crystallography studies inform the conformational dynamics of this compound?
Answer:
Single-crystal X-ray diffraction reveals:
- Chair conformation of the piperazine ring .
- Dihedral angles between aromatic rings (e.g., 40.20° between sulfonyl-bound and dimethylphenyl rings) .
- Intermolecular interactions : Weak C–H···O/F bonds stabilize crystal packing .
Advanced Application:
Crystallographic data guides molecular docking by providing accurate 3D conformations for target binding simulations .
What computational strategies predict the binding affinity of this compound to biological targets?
Answer:
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) aligns the compound with target proteins (e.g., PDE10A). Substituent effects are quantified via binding energy (ΔG) .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett σ constants) with activity .
Example Finding:
Piperazines with 2-chlorophenyl groups show higher PDE10A affinity due to hydrophobic interactions .
How do structural modifications impact pharmacological activity?
Answer:
- Electron-withdrawing groups (e.g., -CF3, -Cl) enhance receptor binding via hydrophobic interactions .
- Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl) reduce cytotoxicity (0.1% hemolysis) but improve selectivity .
| Substituent | Antiproliferative Activity (Cell Viability) | Thrombolytic Activity |
|---|---|---|
| 2-Chlorophenyl | 25.11 ± 2.49% | 30.5% |
| 2,4-Dimethylphenyl | 25.31 ± 3.62% | 45.8% |
| 3,4-Dichlorophenyl | 0.1% (low cytotoxicity) | 10.2% |
What safety and regulatory protocols are critical for handling this compound?
Answer:
- Lab Handling : Use PPE (gloves, goggles) and fume hoods. Avoid inhalation/contact (H315/H319 warnings) .
- Storage : Stable at RT in airtight containers; incompatible with strong oxidizers .
- Regulatory Compliance : Follow GHS guidelines for hazard communication (e.g., H302 for oral toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
